2-(Cyclopentylmethoxy)benzonitrile
Overview
Description
2-(Cyclopentylmethoxy)benzonitrile is an organic compound with the molecular formula C13H15NO and a molecular weight of 201.27 g/mol . It is characterized by a benzonitrile core substituted with a cyclopentylmethoxy group at the 2-position. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopentylmethoxy)benzonitrile typically involves the reaction of 2-hydroxybenzonitrile with cyclopentylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the laboratory-scale synthesis for larger-scale production, focusing on reaction efficiency, yield, and cost-effectiveness. Green chemistry principles, such as the use of recyclable solvents and catalysts, may also be applied to enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopentylmethoxy)benzonitrile undergoes various chemical reactions, including:
Hydrogenation: Reduction of the nitrile group to form the corresponding amine.
Oxidation: Oxidation of the methoxy group to form a carbonyl compound.
Substitution: Nucleophilic substitution reactions at the aromatic ring.
Common Reagents and Conditions
Hydrogenation: Typically carried out using palladium on carbon (Pd/C) as a catalyst under hydrogen gas at elevated pressures and temperatures.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents like DMF or dimethyl sulfoxide (DMSO) are used.
Major Products Formed
Hydrogenation: Benzylamine derivatives.
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Cyclopentylmethoxy)benzonitrile is utilized in several scientific research fields:
Chemistry: As an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding assays.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Cyclopentylmethoxy)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopentylmethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxybenzonitrile
- 2-Ethoxybenzonitrile
- 2-(Cyclohexylmethoxy)benzonitrile
Uniqueness
2-(Cyclopentylmethoxy)benzonitrile is unique due to the presence of the cyclopentylmethoxy group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific research applications .
Properties
IUPAC Name |
2-(cyclopentylmethoxy)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c14-9-12-7-3-4-8-13(12)15-10-11-5-1-2-6-11/h3-4,7-8,11H,1-2,5-6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKGMQXZUWVUOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)COC2=CC=CC=C2C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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